Ethyl 4-amino-1-piperidinecarboxylate
Overview
Description
Ethyl 4-amino-1-piperidinecarboxylate is a chemical compound with the molecular formula C8H16N2O2 and a molecular weight of 172.22 g/mol . This compound is a clear, colorless to light yellow liquid that is slightly soluble in chloroform, dimethyl sulfoxide, and methanol . It is primarily used as a reagent in various biosynthetic reactions and has applications in the synthesis of quinolin-2(1H)-one derivatives .
Mechanism of Action
Target of Action
Ethyl 4-amino-1-piperidinecarboxylate, also known as Ethyl 4-aminopiperidine-1-carboxylate, is primarily used in the synthesis of various derivatives
Mode of Action
The compound interacts with its targets through chemical reactions to form new compounds. For instance, it has been used as a reactant in the synthesis of Milrinone analogs . Milrinone is a medication used to increase the contraction of the heart and is often used in patients with heart failure .
Biochemical Pathways
It is known to be involved in the synthesis of milrinone analogs, which are known to affect intracellular calcium levels in cardiac cells .
Result of Action
The result of the action of this compound largely depends on the compounds it is used to synthesize. For instance, when used in the synthesis of Milrinone analogs, it contributes to the increase of intracellular calcium in cardiac cells .
Biochemical Analysis
Biochemical Properties
It is known that this compound has been used as a reactant in the synthesis of milrinone analogs . Milrinone is a medication used to increase the contraction of the heart, which suggests that Ethyl 4-amino-1-piperidinecarboxylate may interact with enzymes, proteins, and other biomolecules involved in cardiac cell function.
Molecular Mechanism
It is known to be a reactant in the synthesis of milrinone analogs , which are known to increase the contraction of the heart. This suggests that this compound may have a role in influencing cardiac function at the molecular level.
Preparation Methods
Ethyl 4-amino-1-piperidinecarboxylate can be synthesized through several methods. One common synthetic route involves the reaction of N-carbethoxy-4-piperidone with ammonia or an amine under suitable conditions . The reaction typically requires a solvent such as ethanol or methanol and may be carried out at elevated temperatures to facilitate the formation of the desired product .
In industrial production, the synthesis of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity . The process may also include purification steps such as distillation or recrystallization to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Ethyl 4-amino-1-piperidinecarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Some common reagents and conditions used in these reactions include:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 4-amino-1-piperidinecarboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds, including quinolin-2(1H)-one derivatives . These derivatives have been studied for their potential biological activities, such as antimicrobial and anticancer properties .
In biology and medicine, this compound is used in the synthesis of milrinone analogs, which are compounds that can increase intracellular calcium levels in cardiac cells . This property makes them valuable for studying cardiac function and developing potential treatments for heart-related conditions .
In the industrial sector, this compound is used in the production of quorum sensing modulators, which are molecules that can influence bacterial communication and behavior . These modulators have applications in controlling bacterial infections and biofilm formation .
Comparison with Similar Compounds
Ethyl 4-amino-1-piperidinecarboxylate can be compared with other similar compounds, such as 4-aminopiperidine, 1-boc-4-piperidone, and ethyl 4-oxo-1-piperidinecarboxylate . These compounds share structural similarities but differ in their functional groups and chemical properties .
4-Aminopiperidine: This compound has an amino group attached to the piperidine ring but lacks the carbethoxy group present in this compound.
1-Boc-4-piperidone: This compound contains a piperidone ring with a tert-butoxycarbonyl (Boc) protecting group, which is different from the carbethoxy group in this compound.
Ethyl 4-oxo-1-piperidinecarboxylate: This compound has a carbonyl group at the 4-position of the piperidine ring, whereas this compound has an amino group at the same position.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and serve as a versatile building block in synthetic chemistry .
Properties
IUPAC Name |
ethyl 4-aminopiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-2-12-8(11)10-5-3-7(9)4-6-10/h7H,2-6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQQULCEHJQUJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80207570 | |
Record name | Ethyl 4-amino-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80207570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58859-46-4 | |
Record name | Ethyl 4-amino-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58859-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-amino-1-piperidinecarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058859464 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 4-amino-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80207570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-aminopiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.866 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL 4-AMINO-1-PIPERIDINECARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54815SRP4Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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